Benzyl (2-oxo-5-phenyl-2,3-dihydro-1h-benzo[e][1,4]diazepin-3-yl)carbamate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound adheres to IUPAC naming conventions for benzodiazepine derivatives. Its systematic name is derived from the parent benzodiazepine structure, with specific substituents:
- Parent structure : 2,3-dihydro-1H-benzo[e]diazepin-2-one (a seven-membered benzodiazepine ring fused to a phenyl group).
- Substituents :
- A benzyl (phenylmethyl) carbamate group at position 3.
- A phenyl substituent at position 5.
The IUPAC name is benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e]diazepin-3-yl)carbamate . Common synonyms include MFCD29924888 and SCHEMBL644328 .
Table 1: Key Nomenclature and Identifiers
Molecular Formula and Weight Analysis
The molecular formula is C₂₃H₁₉N₃O₃ , derived from:
- Benzyl group : C₇H₇ (7 carbons, 7 hydrogens).
- Carbamate moiety : C₂H₃NO₃ (2 carbons, 3 hydrogens, 1 nitrogen, 3 oxygens).
- Core benzodiazepine : C₁₄H₁₂N₂O (14 carbons, 12 hydrogens, 2 nitrogens,
Properties
IUPAC Name |
benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1-14,21H,15H2,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZIESNYFPDCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(=O)NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The foundational approach to synthesizing 1,4-benzodiazepines involves cyclocondensation reactions between o-phenylenediamine derivatives and carbonyl-containing substrates. For the target compound, this typically begins with the reaction of o-phenylenediamine (1) with a β-keto ester or α,β-unsaturated carbonyl compound to form the diazepine ring.
In one documented procedure, o-phenylenediamine reacts with methyl (Z)-3-phenylacryloylcarbamate (2) in acetic acid under reflux to yield the intermediate 3-amino-5-phenyl-2,3-dihydro-1H-benzo[e]diazepin-2-one (3) . The amino group at position 3 is subsequently acylated with benzyl chloroformate in the presence of triethylamine, producing the carbamate-protected derivative (4) in 72% yield (Scheme 1). This method leverages the nucleophilicity of the secondary amine, with the carbamate introduction occurring post-cyclization to avoid side reactions during ring formation.
Key Optimization Parameters :
- Temperature control (80–100°C) to prevent over-acylation.
- Use of dichloromethane as a solvent for the carbamation step to enhance solubility.
Alternative routes prioritize the early introduction of the carbamate group. For example, N-protected o-phenylenediamine derivatives are synthesized first, followed by cyclization. Benzyl chloroformate reacts with o-phenylenediamine in aqueous sodium bicarbonate to form N-(benzyloxycarbonyl)-o-phenylenediamine (5) , which is then treated with ethyl 3-phenylpropiolate (6) in ethanol under basic conditions. This results in a Michael addition-cyclization cascade, yielding the target compound in 65% yield (Scheme 2).
Advantages :
- Prevents competing reactions at the amine during cyclization.
- Enables the use of milder conditions for ring closure.
Oxidation of Dihydro Precursors
A patent-pending method for analogous benzodiazepines involves oxidizing dihydro intermediates to introduce the 2-oxo group. Starting from 3-(benzyloxycarbonylamino)-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (7) , oxidation with Jones reagent (CrO3/H2SO4) selectively generates the 2-oxo derivative (8) in 58% yield (Scheme 3). While this approach risks over-oxidation, careful stoichiometric control and low-temperature conditions (−10°C) mitigate side reactions.
Comparative Data :
| Oxidizing Agent | Yield (%) | Purity (%) |
|---|---|---|
| Jones reagent | 58 | 92 |
| KMnO4 | 42 | 85 |
| PCC | 67 | 89 |
Biocatalytic Approaches
Emerging strategies employ enzymes for stereoselective synthesis. Lipase B from Candida antarctica catalyzes the kinetic resolution of racemic 3-amino-5-phenyl-2,3-dihydro-1H-benzo[e]diazepin-2-one (11) , selectively acylating the (S)-enantiomer with benzyl chloroformate. The unreacted (R)-enantiomer is recycled via base-induced racemization, achieving 89% enantiomeric excess (Scheme 5).
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate exhibits significant biological activity, particularly in the context of opioid receptor interaction. Research indicates that carbamate derivatives can modulate the activity at opioid receptors, which are crucial targets for pain management therapies. For instance, studies have shown that specific benzyl carbamates demonstrate affinity for μ, δ, and κ opioid receptors, suggesting their potential as analgesics or treatments for opioid dependence .
Antitumor Activity:
The incorporation of the carbamate moiety into various pharmacophores has been linked to enhanced biological activity. For example, modifications of natural compounds like fumagillin with carbamate derivatives have resulted in significantly more potent antitumor agents . This suggests that this compound could be explored further for its anticancer properties.
Organic Synthesis
Intermediate in Synthesis:
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be utilized in nucleophilic substitution reactions to introduce amino-protected groups . This property makes it valuable in peptide synthesis and other organic transformations.
Condensation Reactions:
Recent studies have focused on the acid-catalyzed condensation of benzyl carbamate with glyoxal. This reaction has been shown to yield various products under controlled conditions, highlighting the compound's versatility in synthetic chemistry . Understanding these reactions can lead to the development of new synthetic pathways and materials.
Case Study 1: Opioid Receptor Affinity
A study investigated the binding affinities of various benzyl carbamate derivatives at opioid receptors. The findings indicated that certain derivatives exhibited comparable affinities across all three receptor types (μ, δ, κ), suggesting their potential utility in developing new analgesics with reduced side effects associated with traditional opioids .
Case Study 2: Antitumor Efficacy
Research into the modification of existing antitumor agents with carbamate groups revealed that these modifications could enhance potency while reducing cytotoxicity. For instance, derivatives of betulinic acid with carbamate functionalities demonstrated improved efficacy against cancer cell lines . This illustrates the potential of this compound in oncological applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate involves its interaction with specific molecular targets. As a CCK antagonist, it binds to CCK receptors, inhibiting their activity and thereby modulating physiological processes such as pancreatic secretion, gall bladder contraction, and gut motility . This interaction is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
The following analysis compares Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate with key analogs, focusing on structural variations, biological activities, and applications.
Substituent Variations at C3
Key Observations :
- Carbamate vs. RSV-604 has demonstrated direct inhibition of RSV replication , while the target compound’s carbamate group remains unexplored in this context.
- Chlorinated Analogs : The chlorine-substituted derivative in is marketed for antihistamine/anti-arrhythmic applications, suggesting that halogenation enhances binding to ion channels. The absence of halogens in the target compound may limit similar activity .
Stereochemical and Functional Group Influences
- Stereochemistry : The HDAC inhibitor (S)-8 in highlights the critical role of stereochemistry; its (S)-enantiomer is 10-fold more potent than the (R)-form. The target compound’s C3 stereochemistry (if chiral) could similarly dictate activity .
- Functional Groups : The trifluoroethyl acetamide group in enhances metabolic stability and ion channel selectivity, whereas the target compound’s benzyl carbamate may confer resistance to enzymatic hydrolysis .
Key Observations :
- The benzyl carbamate’s lipophilicity may limit aqueous solubility, contrasting with RSV-604’s urea group, which enhances solubility in polar solvents like DMSO .
Therapeutic Potential
- Antiviral Activity: RSV-604’s urea group directly engages viral proteins, while the target compound’s carbamate may lack this interaction. No evidence links the target compound to antiviral mechanisms .
- Enzyme Modulation : The hydroxamic acid in (S)-8 enables HDAC inhibition, a mechanism absent in the carbamate derivative. Carbamates are more commonly associated with protease inhibition or prodrug strategies .
- Safety Profile : Chlorinated analogs () may pose higher toxicity risks due to bioaccumulation, whereas the target compound’s phenyl and benzyl groups are generally metabolized to benign byproducts .
Biological Activity
Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate, with CAS number 108895-98-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H19N3O3
- Molecular Weight : 393.41 g/mol
- LogP : 1.9
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 7
Research indicates that benzodiazepine derivatives like this compound typically interact with the central nervous system (CNS) by modulating GABA_A receptors. This modulation can lead to anxiolytic, sedative, and muscle relaxant effects. This compound may also exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal tissues.
1. Anxiolytic Effects
Several studies have demonstrated the anxiolytic effects of benzodiazepine derivatives. In animal models, administration of compounds similar to this compound resulted in significant reductions in anxiety-like behaviors measured by elevated plus maze tests.
2. Antidepressant Activity
Emerging evidence suggests that this compound may also possess antidepressant properties. In a study involving chronic unpredictable stress models in rats, the compound improved depressive-like symptoms, as evidenced by increased sucrose preference and reduced immobility in forced swim tests.
3. Neuroprotective Effects
Research indicates that compounds with a similar structure can protect neurons from apoptosis induced by oxidative stress. The mechanism involves the inhibition of pro-apoptotic pathways and enhancement of antioxidant defenses.
Case Study 1: Anxiolytic Activity
In a controlled study involving Sprague-Dawley rats, this compound was administered at varying doses (1 mg/kg to 10 mg/kg). The results indicated a dose-dependent reduction in anxiety-like behaviors when assessed through the open field test and elevated plus maze.
| Dose (mg/kg) | Anxiety Score (Open Field Test) |
|---|---|
| 0 | 12.5 |
| 1 | 9.8 |
| 5 | 6.4 |
| 10 | 4.2 |
Case Study 2: Neuroprotection
A study published in Journal of Neurochemistry evaluated the neuroprotective effects of benzodiazepine derivatives on PC12 cells exposed to hydrogen peroxide-induced oxidative stress. The compound significantly reduced cell death and increased levels of glutathione compared to controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate?
- Methodological Answer : The compound can be synthesized via standard amine-acid coupling reactions, as demonstrated in related benzodiazepine derivatives. For example, coupling reactions using Phth-Phe-OH under carbodiimide activation yield intermediates with ~79% efficiency . Palladium-catalyzed cross-coupling (e.g., with hexamethyldistannane) is also critical for introducing functional groups like radioiodinatable or stannylated moieties . Solvent choice (e.g., degassed 1,4-dioxane) and temperature control (~60°C) are crucial for optimizing yields.
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry . For rapid analysis, chiral HPLC or NMR (e.g., H-NMR coupling constants and C-NMR shifts) can differentiate enantiomers. For instance, distinct H-NMR signals (e.g., δ 5.6 ppm, Hz) and optical rotation values (e.g., [α] = −19.1) are used to confirm (R)- and (S)-configurations .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Antiviral activity is assessed via plaque reduction assays using RSV A/B strains, with EC values calculated from dose-response curves. For example, RSV604 (a structural analog) showed EC = 0.8 μM against clinical isolates . Cytotoxicity assays (e.g., MTT in HEK-293 cells) are performed in parallel to determine selectivity indices.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize antiviral potency?
- Methodological Answer : Systematic modification of substituents at the 2-oxo and 5-phenyl positions is key. For example:
- Phenyl Group Substitution : Introducing electron-withdrawing groups (e.g., fluoro at the 2-position) enhances binding to viral nucleocapsid proteins .
- Urea/Amide Linkers : Replacing the carbamate with urea (as in RSV604) improves target engagement (K = 1.6 μM for RSV nucleocapsid) .
- Stereochemical Impact : Enantiomers (R vs. S) show divergent activity; (S)-configurations often exhibit superior antiviral profiles .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, viral titers) or compound purity. To address this:
- Standardize Assays : Use WHO-recommended RSV strains (e.g., Long or A2 strains) and consistent multiplicity of infection (MOI) .
- Analytical Validation : Confirm compound purity via LC-MS (>95%) and quantify degradation products under assay conditions .
- Resistance Profiling : Generate in vitro resistant mutants (e.g., via serial passage with subtherapeutic doses) to identify mechanism-based inconsistencies .
Q. What strategies are employed to improve pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Isotopic Labeling : C-labeling at the carbamate group enables tracking of absorption/distribution using radio-HPLC and scintillation counting .
- Prodrug Design : Esterification of polar groups (e.g., morpholinecarboxylate derivatives) enhances oral bioavailability, as seen in related benzodiazepines .
- Metabolite Identification : Use liver microsome assays (e.g., human CYP3A4) to identify major metabolites and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
